6-Bromohexyl acrylate

Description

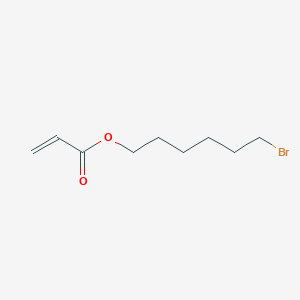

Structure

3D Structure

Properties

IUPAC Name |

6-bromohexyl prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrO2/c1-2-9(11)12-8-6-4-3-5-7-10/h2H,1,3-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJOQTVHKJHBXEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90569212 | |

| Record name | 6-Bromohexyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112231-58-0 | |

| Record name | 6-Bromohexyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromohexyl Acrylate

Established Reaction Pathways for 6-Bromohexyl Acrylate (B77674) Synthesis

The primary and most common method for synthesizing 6-bromohexyl acrylate is through the esterification of acrylic acid or its derivatives with 6-bromohexan-1-ol.

Esterification Reactions with Acrylic Acid Derivatives

The reaction of 6-bromohexan-1-ol with an acrylic acid derivative, such as acryloyl chloride, is a widely employed method for the synthesis of this compound. frontiersin.org This reaction typically involves the use of a base to neutralize the hydrogen chloride byproduct.

The efficiency of the esterification reaction is highly dependent on several factors. A systematic optimization of these conditions is crucial for maximizing the yield and purity of this compound. frontiersin.org

Initial synthesis attempts using 6-bromohexan-1-ol and acryloyl chloride with triethylamine (B128534) as a base yielded the product at 42%. frontiersin.org However, by increasing the amount of triethylamine to 1.6 equivalents and extending the reaction time to 24 hours, the yield was significantly improved to 85%. frontiersin.org This demonstrates the critical role of both the base concentration and reaction duration in driving the reaction to completion. frontiersin.org

The choice of solvent can also influence the reaction outcome, although in the documented synthesis of this compound, the focus has been more on the stoichiometry of the base and the reaction time. frontiersin.org The reaction is typically carried out in an appropriate aprotic solvent that can dissolve the reactants and facilitate the reaction while remaining inert.

As highlighted, a key strategy for optimizing the yield of this compound is the careful adjustment of the base-to-reactant ratio and the reaction time. frontiersin.org Insufficient base can lead to incomplete reaction and lower yields, while an extended reaction time ensures that the reactants have sufficient opportunity to convert to the product. frontiersin.org

Below is a table summarizing the optimization of the synthesis of this compound:

| Reactants | Base (Equivalents) | Reaction Time (hours) | Yield (%) |

| 6-bromohexan-1-ol, Acryloyl chloride | Triethylamine | Not specified | 42 |

| 6-bromohexan-1-ol, Acryloyl chloride | Triethylamine (1.6) | 24 | 85 |

Optimization of Reaction Conditions: Solvent, Temperature, Catalyst, Base, and Reaction Time

Alternative Synthetic Routes to this compound Precursors

The primary precursor for the synthesis of this compound is 6-bromohexan-1-ol. This precursor can be synthesized through various methods. One common approach is the monobromination of 1,6-hexanediol (B165255) using hydrobromic acid. This reaction is often performed under reflux in a suitable solvent like toluene (B28343) to favor the formation of the mono-brominated product.

Another method involves the reduction of 6-bromohexanoic acid or its esters. However, this route is less direct if starting from a diol. The synthesis of 6-bromohexan-1-ol from ε-caprolactone has also been explored, involving a three-step procedure. researchgate.net

Purification and Isolation Techniques for this compound

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and any residual catalyst or base.

Chromatographic Purification Methods (e.g., Flash Column Chromatography)

Flash column chromatography is a standard and effective technique for the purification of this compound. frontiersin.orgclockss.org This method utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase, which is a solvent system chosen to effectively separate the desired product from impurities. rochester.edu

The selection of the eluent (solvent system) is critical for a successful separation. A common approach is to use a mixture of a non-polar solvent, such as n-hexane, and a more polar solvent, like ethyl acetate (B1210297). clockss.org The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the product, and finally the more polar impurities. For amine-containing compounds, which can interact strongly with the acidic silica gel, a small amount of a basic modifier like triethylamine or pyridine (B92270) may be added to the eluent to improve the separation. biotage.com

The progress of the chromatography is monitored, often by thin-layer chromatography (TLC), to identify the fractions containing the pure product. These fractions are then combined and the solvent is removed under reduced pressure to yield the purified this compound. rochester.edu

Distillation and Recrystallization Protocols

Distillation: Vacuum distillation is a common technique for purifying liquid monomers like this compound, which have relatively high boiling points. The process separates compounds based on differences in their volatilities. By reducing the pressure, the boiling point of the compound is lowered, which helps to prevent thermal degradation and unwanted polymerization of the acrylate monomer. rsc.org

For acrylate esters, a significant challenge during distillation is the risk of premature polymerization at elevated temperatures. googleapis.com To mitigate this, polymerization inhibitors are essential. A common inhibitor used for acrylic esters is the monomethyl ether of hydroquinone (B1673460) (MeHQ). petrochemistry.eu This is added to the crude product before distillation and can also be introduced into the distillation column's overhead to protect the apparatus. googleapis.com

General protocols for acrylate purification may also involve pre-treatment steps before distillation. This can include washing the crude product with an aqueous solution to remove water-soluble impurities. For example, washing with a mild alkaline solution can remove acidic impurities, followed by washing with water to remove salts. google.com

Recrystallization: While this compound is a liquid at room temperature, recrystallization is a primary purification technique for solid precursors or related solid compounds. mit.edugoogleapis.com For instance, if the starting material, 6-bromohexanol, contains solid impurities, it could be purified by recrystallization prior to the synthesis reaction. Similarly, related solid bromo-compounds are often purified by recrystallization from appropriate solvents. googleapis.com The process involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the solution to cool, causing the desired compound to crystallize out while impurities remain dissolved in the solvent.

For compounds related to this compound, purification often involves multiple steps, including column chromatography followed by distillation or recrystallization to achieve high purity. googleapis.comrsc.org

| Technique | Key Considerations | Common Impurities Removed | Reference |

|---|---|---|---|

| Vacuum Distillation | Requires addition of polymerization inhibitors (e.g., MeHQ) to prevent thermal polymerization. Reduced pressure lowers boiling point. | Unreacted starting materials, lower boiling point side-products. | rsc.orggoogleapis.com |

| Aqueous Washing | Pre-purification step to remove water-soluble impurities before distillation. Can involve mild base to remove acids. | Salts (e.g., triethylamine hydrochloride), acidic impurities. | google.com |

| Column Chromatography | Often used for purification of precursors or for high-purity applications of the final product. | Closely related organic impurities, residual starting materials. | rsc.orgresearchgate.netresearchgate.net |

Scale-Up Considerations in this compound Production

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production introduces several complex challenges that must be addressed to ensure a safe, efficient, and economically viable process.

Reactor Design and Heat Management: The esterification reaction is exothermic. On a large scale, efficient heat removal is critical to maintain control over the reaction temperature. Uncontrolled temperature increases can lead to runaway reactions and, crucially for acrylates, rapid, uncontrolled polymerization. pitt.edu Therefore, jacketed reactors with efficient cooling systems and proper agitation are necessary to ensure uniform temperature distribution.

Handling of Raw Materials and Reagents: The safe handling of acryloyl chloride, a corrosive and moisture-sensitive reagent, is paramount. The process requires a closed system to prevent exposure to atmospheric moisture, which would hydrolyze the acid chloride. Similarly, the management of triethylamine and the disposal of the resulting triethylamine hydrochloride salt must be considered.

Inhibition of Polymerization: As with purification, preventing premature polymerization is a major concern during large-scale production and storage. petrochemistry.eu The concentration and type of inhibitor (like MeHQ) must be carefully controlled. An adequate supply of oxygen is also required for many common inhibitors, including MeHQ, to be effective. petrochemistry.eu The entire production train, including reactors, storage tanks, and distillation columns, must be designed to ensure the inhibitor is present and active throughout.

Process Control and Optimization: Implementing robust process control is vital for consistency and safety. Continuous monitoring of parameters such as temperature, pressure, and reactant feed rates allows for real-time adjustments. Kinetic modeling can be a valuable tool for understanding reaction dynamics and optimizing conditions for scale-up, helping to predict product properties and improve efficiency. mdpi.com

Downstream Processing and Purification: The scale-up of purification steps, such as distillation, requires careful design of industrial-sized distillation columns. The efficiency of separation, energy consumption, and the prevention of polymer fouling within the column are key engineering challenges. googleapis.comnexanteca.com The economic feasibility of the entire process, including raw material costs, energy usage, and waste disposal, is a critical factor in the commercial production of this compound. nexanteca.com

Polymerization Mechanisms Involving 6 Bromohexyl Acrylate

Radical Polymerization of 6-Bromohexyl Acrylate (B77674)

Radical polymerization is a fundamental process in polymer chemistry where a polymer chain is formed by the sequential addition of monomer units to a growing radical. wikipedia.org This process is characterized by three main stages: initiation, propagation, and termination. masterorganicchemistry.com

Controlled radical polymerization (CRP), also known as living radical polymerization, provides a means to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. springernature.commdpi.com This level of control is achieved by minimizing irreversible termination reactions. nih.gov

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP technique that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA), often referred to as a RAFT agent. fujifilm.comsigmaaldrich.comtcichemicals.com This process allows for the synthesis of well-defined polymers by mediating the polymerization through a reversible chain-transfer process. sigmaaldrich.com The general mechanism involves the addition of a propagating radical to the RAFT agent, followed by fragmentation to release a new radical that can initiate further polymerization. fujifilm.com

The choice of the RAFT agent is critical and depends on the monomer being polymerized. fujifilm.comsigmaaldrich.com For acrylates like 6-bromohexyl acrylate, which are considered 'more-activated monomers' (MAMs), trithiocarbonates and aromatic dithioesters are generally effective RAFT agents. sigmaaldrich.com The effectiveness of a RAFT agent is determined by the substituents (R and Z groups) on the thiocarbonylthio core, which influence the rates of addition and fragmentation. sigmaaldrich.com For instance, a good choice for the 'R' group in the case of acrylates is a cyanomethyl group, as it efficiently reinitiates polymerization.

The selection of a suitable RAFT agent ensures the synthesis of polymers with a low polydispersity index (PDI) and high functionality. sigmaaldrich.com The process is compatible with a wide range of monomers and reaction conditions. sigmaaldrich.com

Table 1: RAFT Agent Compatibility with Monomer Types sigmaaldrich.com

| RAFT Agent Type | Styrenes | Methacrylates | Acrylates | Vinyl Esters |

| Dithioesters | +++ | +++ | ++ | - |

| Dithiocarbamates | - | - | - | +++ |

| Trithiocarbonates | +++ | +++ | +++ | - |

| Xanthates | - | - | ++ | +++ |

| Data sourced from Sigma-Aldrich. sigmaaldrich.com | ||||

| Plus signs indicate the degree of compatibility, with '+++' being highly compatible and '-' being not compatible. |

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP method for creating well-defined polymers. springernature.comsigmaaldrich.com The fundamental principle of ATRP involves the reversible transfer of a halogen atom (like the bromine in this compound) between a dormant polymer chain and a transition-metal catalyst. springernature.com This process maintains a low concentration of active radicals, thereby suppressing termination reactions and allowing for controlled polymer growth. nih.gov

The catalyst system in ATRP typically consists of a transition metal complex, with copper-based catalysts being the most common, and a ligand. sigmaaldrich.com The ligand plays a crucial role in tuning the catalyst's activity. cmu.edu For the polymerization of acrylates, various copper complexes with nitrogen-containing ligands have been successfully employed. springernature.comcmu.edu The rate of polymerization in ATRP is influenced by the ratio of the activator (lower oxidation state metal complex) to the deactivator (higher oxidation state metal complex). cmu.edu

Research has demonstrated the successful ATRP of various acrylates, achieving polymers with controlled molecular weights and low polydispersities. cmu.educmu.edu For example, the ATRP of methyl acrylate has been kinetically investigated, providing insights into the reaction mechanism. cmu.edu While specific studies focusing solely on this compound are less common, the principles established for other acrylates are directly applicable. Cobalt-mediated radical polymerization has also been explored for acrylates, including those initiated by 6-bromohexyl derivatives. scispace.com

Table 2: Example of ATRP Conditions for Acrylates nih.gov

| Monomer | Initiator | Catalyst System | Solvent | Temperature (°C) |

| Methyl Acrylate | Ethyl 2-bromoisobutyrate | CuBr₂/Me₆TREN/Photocatalyst | DMSO | Ambient |

| Data adapted from a study on photoinduced ATRP. nih.gov |

Free radical polymerization (FRP) is a widely used industrial method for producing a variety of polymers. wikipedia.org Unlike controlled radical polymerization, FRP typically leads to polymers with broader molecular weight distributions and less defined architectures due to a higher incidence of termination and chain transfer reactions. cmu.edu The process is initiated by the decomposition of an initiator molecule to form free radicals. wikipedia.org

The initiation of free-radical polymerization involves the generation of radicals from an initiator, which then react with monomer units. wikipedia.org The choice of initiator and its concentration significantly impact the polymerization kinetics, such as the reaction rate and the final polymer's molecular weight. imaging.org

Common initiators for FRP include azo compounds and peroxides, which decompose upon heating or UV irradiation to produce radicals. mdpi.com For example, benzoyl peroxide is a known free-radical initiator. ulisboa.pt The efficiency of an initiator, which is the fraction of radicals that successfully start a polymer chain, typically ranges from 0.3 to 0.8. wikipedia.org

Recent studies have explored novel initiation systems. For instance, it has been shown that molecular oxygen can act as an initiator for the free-radical polymerization of alkyl acrylates at high temperatures (above 140 °C), leading to high monomer conversion in a short time. westlake.edu.cn The polymerization rate is substantially increased in the presence of a small amount of oxygen under these conditions. westlake.edu.cn Redox initiators, such as persulfate/metabisulfite couples, are also commonly used, particularly in solution polymerization. mdpi.com The kinetics of initiation for various monomers, including acrylates, have been studied computationally to predict thermodynamic and kinetic parameters. researchgate.net

Propagation is the step where the polymer chain grows by the successive addition of monomer molecules to the radical at the end of the chain. wikipedia.org In the case of this compound, the radical attacks the carbon-carbon double bond of the monomer. wikipedia.org

Termination is the final stage where the growth of a polymer chain is stopped. In radical polymerization, this typically occurs through two main mechanisms: combination (or coupling) and disproportionation. masterorganicchemistry.com In combination, two growing polymer radicals join to form a single, longer polymer chain. In disproportionation, one radical abstracts a hydrogen atom from another, resulting in two terminated chains, one with a saturated end and the other with an unsaturated end. researchgate.net

The termination mechanism for acrylates has been a subject of study. While traditionally combination was considered significant, some research suggests that at 25°C, termination occurs exclusively through disproportionation. researchgate.netnih.gov However, other analyses of molecular weight distributions suggest that combination is the more probable termination mechanism for the secondary radicals of acrylates. researchgate.net At higher temperatures, backbiting reactions can occur, leading to the formation of mid-chain radicals and more complex termination pathways. nih.govchemrxiv.org These termination reactions are generally diffusion-controlled. imaging.orgresearchgate.net

Free Radical Polymerization of this compound

Role of Inhibitors in Preventing Homopolymerization

Acrylate monomers, including this compound, are susceptible to spontaneous homopolymerization, a reaction that can be initiated by heat, light, or the presence of oxygen. googleapis.com This undesired polymerization can lead to the formation of high-molecular-weight gels in storage vessels and during purification processes like distillation, causing significant operational challenges. googleapis.comnih.gov To ensure monomer stability, polymerization inhibitors are essential. nih.govresearchgate.net

These inhibitors function by terminating the propagation of radical chains. rsc.org Phenolic compounds, such as hydroquinone (B1673460) (HQ) and its monomethyl ether (MeHQ), are widely used. rsc.orggoogle.comrsc.org Their mechanism often involves reacting with molecular oxygen to form peroxy radicals. nih.gov The phenolic hydroxyl group then scavenges these peroxy radicals, creating more stable radical species that effectively terminate the polymerization chain reaction. nih.gov The presence of dissolved oxygen is often crucial for the effectiveness of phenolic inhibitors like MeHQ. researchgate.net

Other classes of inhibitors, such as phenothiazine (B1677639) (PTZ) and its derivatives, are also highly effective, particularly at the higher temperatures encountered during distillation. googleapis.comrsc.orgacs.org These compounds can trap thermally generated alkyl radicals even in the absence of oxygen. rsc.org High-performance inhibitors, which can be water-soluble (like Ammonium (B1175870) N-Nitrosophenylhydroxylamine) or oil-soluble, offer strong polymerization prevention across various conditions. fujifilm.com The choice of inhibitor and its concentration depends on the specific application, whether for storage, transport, or high-temperature purification. googleapis.comrsc.org

Table 1: Common Inhibitors for Acrylate Monomer Stabilization

| Inhibitor Class | Example Compound(s) | Primary Mechanism | Typical Application |

|---|---|---|---|

| Phenolics | Hydroquinone (HQ), Hydroquinone monomethyl ether (MeHQ) | Radical trapping, often requiring oxygen. google.comnih.gov | Storage and transport at ambient temperatures. rsc.org |

| Aminics | Phenothiazine (PTZ), N-alkylated phenothiazine derivatives | Trapping of thermally generated radicals. rsc.orgacs.org | High-temperature distillation and purification. googleapis.comrsc.org |

| N-Nitroso Compounds | Ammonium N-Nitrosophenylhydroxylamine (Cupferron) | Strong radical scavenging. fujifilm.com | High-reactivity monomer purification and storage. fujifilm.com |

| Quinones | Benzoquinone | Used in combination with enol derivatives like hydroquinone. google.com | Distillation processes. google.com |

Copolymerization Strategies with this compound

The dual functionality of this compound makes it a valuable comonomer for producing functional polymers with tailored properties.

Copolymerization with Methyl Methacrylate (B99206) (MMA)

This compound can be copolymerized with methyl methacrylate (MMA) to synthesize functional colloidal particles. In one method, surfactant-free radical polymerization is employed, using a cross-linking agent to form monodisperse particles functionalized with bromine atoms from the this compound monomer. researchgate.net These bromine-functionalized PMMA particles can then undergo further chemical modification, for example, by reaction with trimethylamine (B31210) to introduce quaternary ammonium groups, thereby creating positively charged particles. researchgate.net This strategy highlights the use of this compound to impart specific chemical reactivity onto the surface of PMMA-based materials. The copolymerization of MMA with other acrylates is a well-established method for modifying the properties of PMMA, such as reducing its brittleness. blogspot.com

Table 2: Research Findings on Copolymerization of this compound with MMA

| Polymerization Method | Comonomers | Key Finding | Resulting Material | Reference |

|---|---|---|---|---|

| Surfactant-free radical polymerization | Methyl methacrylate (MMA), this compound, dimethyl 2,2'-[oxybis(methylene)]bisacrylate (cross-linker) | Synthesis of monodisperse colloidal particles with bromine functionality. | Bromine-functionalized PMMA particles (~180 nm diameter). researchgate.net | researchgate.net |

Copolymerization with Cyclohexene (B86901) Oxide and Carbon Dioxide

The terpolymerization of epoxides, carbon dioxide (CO2), and a third functional monomer is a strategy to create aliphatic polycarbonates with tunable properties. rsc.orgrsc.org While direct terpolymerization with this compound is not extensively documented, the inclusion of acrylate functionality is achieved by copolymerizing CO2 and cyclohexene oxide (CHO) with an acrylate-appended epoxide. acs.org This ring-opening copolymerization (ROCOP) is typically facilitated by highly active catalysts, such as bifunctional aluminum porphyrin or chromium-based complexes, which can selectively incorporate the monomers while preserving the reactive acrylate groups for post-polymerization modification. acs.orgrsc.orgnih.gov Incorporating a monomer like this compound into a CHO and CO2 polymerization system would yield a functional polycarbonate with pendant bromohexyl groups, enabling further reactions like grafting or cross-linking.

Table 3: General Strategy for Terpolymerization of Epoxides, CO2, and Functional Acrylates

| Epoxide | C1 Source | Functional Monomer Type | Catalyst System | Resulting Polymer |

|---|---|---|---|---|

| Cyclohexene Oxide (CHO) | Carbon Dioxide (CO2) | Acrylate-appended CHO or a free acrylate monomer like this compound | Bifunctional metal-salen complexes (e.g., Cr(III), Co(III), Al(III)). acs.orgrsc.org | Functional poly(cyclohexene carbonate)s with pendant reactive groups. |

Copolymerization with Thiophene (B33073) Derivatives

This compound is a key component in synthesizing graft copolymers with a polythiophene backbone. One prominent strategy involves first synthesizing a polythiophene macroinitiator. This can be achieved by polymerizing a thiophene monomer that has been functionalized to contain an atom-transfer radical polymerization (ATRP) initiator site. acs.org For instance, a thiophene monomer bearing a protected alcohol can be polymerized, and the alcohol group is then converted to an ATRP initiator, such as a 2-bromopropionate group. acs.org

Subsequently, this compound monomers can be polymerized from these initiator sites along the polythiophene backbone via ATRP. This "grafting-from" approach creates a well-defined brush-like structure, with poly(this compound) side chains attached to the conjugated polythiophene main chain. acs.orgrsc.org The bromohexyl functionality on the acrylate side chains provides an additional site for further post-polymerization modification. This approach combines the conductive or semi-conductive properties of the polythiophene backbone with the properties imparted by the acrylate grafts. Research has also focused on the copolymerization of thiophene monomers that themselves contain a bromohexyl group, such as 3-(6-bromohexyl)thiophene, which can be used to create block copolymers with other thiophene derivatives. mdpi.comresearchgate.net

Table 4: Research Findings on Copolymerization Strategies with Thiophene Derivatives

| Strategy | Backbone Monomer | Graft Monomer | Polymerization Method | Key Finding | Reference |

|---|

Gradient Copolymerization with this compound

Gradient copolymers feature a gradual change in monomer composition along the polymer chain, offering unique properties distinct from block or random copolymers. uq.edu.au A gradient structure involving this compound can be achieved by copolymerizing it with a monomer that has a different reactivity ratio, such as styrene (B11656) or a non-functional acrylate like n-butyl acrylate. uq.edu.aursc.org While spontaneous gradients can form in batch reactions with specific monomer pairs, a more controlled approach is required to tailor the gradient profile precisely. uq.edu.aursc.org This controlled synthesis allows for the creation of materials where properties transition smoothly from one end of the chain to the other, which can be useful for applications like compatibilizers for polymer blends. uq.edu.au

The "forced gradient" or semi-batch method is a flexible technique for creating custom gradient copolymers. uq.edu.au In this process, the polymerization is initiated with one monomer (or a mixture of both), and the second monomer is continuously fed into the reactor over the course of the reaction. rsc.orgsjtu.edu.cn The rate of addition of the second monomer can be programmed (kept constant or varied) to precisely control the instantaneous monomer composition in the reactor, and thus the compositional gradient along the polymer chains. rsc.orgrsc.org For a system involving this compound, one could start with a monomer like styrene and continuously feed in this compound. This would produce a polymer chain that is styrene-rich at one end and becomes progressively richer in this compound towards the other end. This method has been successfully applied using controlled radical polymerization techniques like Nitroxide-Mediated Polymerization (NMP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. uq.edu.aursc.orgsjtu.edu.cn

Table 5: Comparison of Methods for Gradient Copolymerization

| Method | Description | Control over Gradient | Example Systems | Reference |

|---|---|---|---|---|

| Batch ("Spontaneous Gradient") | All monomers are added at the beginning. The gradient is determined solely by the monomers' differing reactivity ratios. | Low; one gradient profile per monomer pair. | Styrene/Acrylic Acid, Styrene/Methyl Methacrylate. uq.edu.au | uq.edu.aursc.org |

| Semi-Batch ("Forced Gradient") | One monomer is continuously fed into the reactor containing the other monomer during polymerization. | High; the gradient profile can be tailored by controlling the feed rate. | Styrene/n-Butyl Acrylate, Styrene/Methyl Methacrylate. rsc.orgrsc.org | uq.edu.aursc.orgsjtu.edu.cn |

Block Copolymer Synthesis Incorporating this compound

The incorporation of this compound into block copolymers is a strategic approach to introduce functional handles into the polymer chain. These bromo-functional groups serve as latent reactive sites for post-polymerization modification, enabling the creation of complex and tailored macromolecular architectures.

A notable method for creating such polymers is through controlled polymerization techniques like Grignard Metathesis (GRIM) polymerization. mdpi.com In this approach, precursor diblock copolymers are synthesized using a bromo-functionalized monomer, such as 3-(6-bromohexyl)thiophene, in conjunction with other monomers like 3-hexylthiophene (B156222). mdpi.comresearchgate.net The resulting polymer contains a distinct block with pendant bromohexyl groups. These groups can then be converted to other functionalities, for example, an azide (B81097) group. mdpi.com Subsequently, a "click" reaction, such as the copper-catalyzed azide-alkyne cycloaddition, can be employed to attach other molecules, like alkyne-functionalized fullerene derivatives. mdpi.com This process yields well-defined donor-acceptor block copolymers where one block is the conductive polythiophene and the other is a functional block derived from the initial bromohexyl monomer. mdpi.com This method allows for the synthesis of fully conjugated donor-acceptor block copolymers, which are ideal for applications in solar cells as they avoid insulating aliphatic segments in the polymer backbone. mdpi.com

Table 1: Example of Block Copolymer Synthesis Strategy

| Polymerization Stage | Method | Monomers | Key Feature of 6-Bromohexyl Group | Resulting Polymer |

|---|---|---|---|---|

| Initial Polymerization | GRIM Polymerization | 3-hexylthiophene and 3-(6-bromohexyl)thiophene | Provides a reactive site for further modification. | Precursor diblock copolymer with pendant bromohexyl groups. mdpi.com |

| Post-Functionalization | Azide Conversion & Click Chemistry | Precursor polymer and alkyne-functionalized fullerene | Enables covalent attachment of acceptor units. | Fullerene-attached polythiophene-based diblock copolymer (Donor-Acceptor). mdpi.com |

Terpolymerization Systems Involving this compound

This compound can also be integrated into more complex polymer structures through terpolymerization, the process of polymerizing three distinct monomers. This allows for the fine-tuning of polymer properties by combining the characteristics of each monomeric unit.

One such example is the terpolymerization of cyclohexene oxide (CHO), a CO2-based monomer, and an acrylate-functionalized comonomer. acs.org In these systems, a monomer like this compound can be incorporated to introduce functional pendant groups along the polycarbonate backbone. The polymerization can be catalyzed by systems such as a bifunctional aluminum porphyrin catalyst. acs.org A significant challenge in the radical polymerization of acrylate monomers is the potential for cross-linking, which can lead to the formation of insoluble gels. acs.org To control this, a radical scavenger, such as 4-methoxyphenol, can be added to the reaction mixture. Research has shown that while increasing the content of the acrylate monomer can lead to more insoluble products, the addition of a radical scavenger allows for the synthesis of soluble terpolymers with high acrylate incorporation. acs.org However, the amount of scavenger must be optimized, as excessive amounts can lead to a decrease in the molecular weight of the final polymer. acs.org The resulting functional terpolymers can exhibit a wide range of glass-transition temperatures (Tg), modulated by the nature and content of the functional groups introduced. acs.org

Table 2: Influence of Acrylate Monomer Feed on Terpolymerization with CHO and CO2

| Entry | Acrylate Feed (% of CHO) | Radical Scavenger (mol % of acrylate) | Acrylate Content in Polymer (%) | Molecular Weight (Mn, g/mol ) | Polymer Dispersity Index (PDI) | Solubility |

|---|---|---|---|---|---|---|

| 1 | 2% | None | 2% | 19,000 | 1.15 | Partially Insoluble acs.org |

| 2 | 5% | 0.5% | 7% | 23,000 | 1.21 | Soluble acs.org |

| 3 | 10% | 0.5% | 15% | 21,000 | 1.25 | Soluble acs.org |

| 4 | 10% | 0.1% | 12% | 14,000 | 1.33 | Soluble acs.org |

Data derived from studies on acrylate-appended CHO terpolymerization, illustrating general principles applicable to this compound systems. acs.org

Emulsion Polymerization of this compound

Emulsion polymerization is a widely used industrial process that involves polymerizing monomers in an emulsion, typically water-based. This technique is suitable for producing high molecular weight polymers at fast polymerization rates.

Surfactant-Free Emulsion Polymerization

Surfactant-free emulsion polymerization (SFEP) is an advantageous technique that avoids the use of conventional surfactants, which can sometimes negatively affect the final properties of the polymer film. google.com In this method, stabilization of the growing polymer particles is achieved through other means, such as the incorporation of ionic monomers or the use of initiators that generate charged species on the particle surface.

This compound has been successfully used as a comonomer in surfactant-free radical polymerization to synthesize functionalized colloidal particles. researchgate.net In a typical procedure, this compound is copolymerized with a primary monomer, such as methyl methacrylate (MMA), in water. researchgate.net The reaction is initiated by a water-soluble initiator like potassium persulfate (K2S2O7). researchgate.net The polymerization is conducted at an elevated temperature (e.g., 80°C) under an inert atmosphere (e.g., argon). researchgate.net This process yields monodisperse poly(methyl methacrylate) particles functionalized with bromine atoms, which can be further modified. For example, the bromo functionality can be converted to a quaternary ammonium group, transforming the particles into positively charged colloids. researchgate.net

Factors Influencing Particle Morphology and Size in Emulsion Polymerization

The final particle size, particle size distribution (PSD), and morphology are critical properties of a polymer latex, influencing its stability, rheology, and film-forming characteristics. avantipublishers.comsetylose.com Several factors during the emulsion polymerization process can be adjusted to control these outcomes.

In surfactant-free systems involving this compound, specific conditions have been shown to yield monodisperse particles with a diameter of approximately 180 nm. researchgate.net Generally, in emulsion polymerization, the following factors are key influencers:

Initiator Concentration : Higher concentrations of water-soluble initiators typically lead to the formation of a larger number of initial particles, which results in a smaller final average particle size. avantipublishers.com

Monomer Concentration : The ratio of monomer to water affects the number of particles nucleated and their final size.

Temperature : Reaction temperature influences the rate of initiator decomposition and the kinetics of polymerization and particle growth, thereby affecting the final particle characteristics. avantipublishers.com

Protective Colloid/Stabilizer Concentration : In systems that use protective colloids instead of surfactants, higher concentrations of the colloid generally lead to a larger particle size distribution. setylose.com The degree of substitution of the colloid also plays a role, with higher substitution encouraging grafting reactions and leading to higher latex viscosities. setylose.com

Ionic Strength/pH : For systems involving ionic comonomers, the pH and ionic strength of the aqueous phase can significantly impact polymerization kinetics and colloidal stability due to charge effects on the polymer chains and particles. uwaterloo.ca

Table 3: General Factors Influencing Particle Size in Emulsion Polymerization

| Factor | Effect of Increase | Rationale |

|---|---|---|

| Initiator Concentration | Decrease in particle size | More radicals generate more initial particles, leading to smaller final particles. avantipublishers.com |

| Surfactant/Stabilizer Concentration | Decrease in particle size (for surfactants), Increase in PSD (for some colloids) | More surfactant creates more micelles for particle nucleation. avantipublishers.comsetylose.com |

| Temperature | Decrease in particle size | Higher temperature increases initiator decomposition rate, forming more particles. avantipublishers.com |

Photopolymerization and Dark Polymerization Studies of this compound Systems

Photopolymerization utilizes light to initiate and propagate a polymerization reaction, offering spatial and temporal control over the process. The behavior of the system after the light source is removed, known as dark polymerization, is also a crucial aspect of these systems.

This compound serves as a valuable precursor in the synthesis of monomers for photopolymerization. For instance, it can be reacted with a photo-responsive molecule like spiropyran to create a functional monomer. frontiersin.org This new spiropyran-acrylate monomer can then be copolymerized with a cross-linker in a process initiated by light to form photo-responsive hydrogels, which can function as actuators in microfluidic devices. frontiersin.orgfrontiersin.org

The extent of "dark polymerization"—the continuation of polymerization after the initiating light source is turned off—depends heavily on the mobility of radicals within the polymerizing medium. nih.gov In systems that form linear polymers from monofunctional acrylates, radical mobility remains relatively high, leading to rapid termination once initiation ceases. Studies on traditional acrylates, such as hexyl acrylate, show very little additional conversion in the dark. nih.gov In contrast, systems that undergo significant crosslinking, like those with diacrylates, exhibit much higher dark conversion because the radicals become trapped in the forming network, restricting their mobility and slowing termination. nih.gov

Table 4: Comparative Dark Polymerization Conversion for Different Acrylate Systems

| Monomer System | Functional Groups | Light Extinguished at | Additional Dark Conversion | Reference |

|---|---|---|---|---|

| Hexyl Acrylate | Mono-acrylate | 35% Conversion | ~3% | nih.gov |

| 1,6-Hexanediol (B165255) Diacrylate (HDDA) | Di-acrylate (cross-linking) | 40% Conversion | ~15% | nih.gov |

| Cyclic Carbonate Acrylate | Mono-acrylate with H-bonding | 35% Conversion | ~35% | nih.gov |

Post Polymerization Functionalization of 6 Bromohexyl Acrylate Polymers

Nucleophilic Substitution Reactions of the Bromo-Functionality

The carbon-bromine bond in the hexyl side chain of poly(6-bromohexyl acrylate) is susceptible to nucleophilic attack, enabling the straightforward introduction of various functional moieties.

Synthesis of Cationic Polymers via Amination (e.g., with Trimethylamine)

The reaction of poly(this compound) with amines, such as trimethylamine (B31210), results in the formation of quaternary ammonium (B1175870) salts along the polymer backbone. This process, known as quaternization, transforms the neutral polymer into a cationic polyelectrolyte. The resulting poly[6-(trimethylammonium)hexyl acrylate] bromide exhibits solubility in polar solvents and has potential applications in areas such as gene delivery and as a component in anion exchange membranes. researchgate.netrsc.org The degree of quaternization can be controlled by adjusting the reaction conditions, allowing for the fine-tuning of the polymer's charge density and related properties.

Synthesis of Anionic Polymers via Sulfonation (e.g., with Na2SO3)

Anionic polymers can be synthesized from poly(this compound) through nucleophilic substitution with a sulfite (B76179) salt, such as sodium sulfite (Na2SO3). acs.org This reaction replaces the bromide with a sulfonate group, yielding a polysulfonate. These anionic polymers are of interest for applications requiring materials with negative charges, such as in the development of ion-exchange resins, and as components in polymer blends where electrostatic interactions can influence morphology. acs.org The conversion to the sulfonate form can be confirmed through spectroscopic methods.

Introduction of Spiropyran Moieties via Substitution Reactions

Photoresponsive polymers can be created by attaching spiropyran molecules to the poly(this compound) backbone. redalyc.org Spiropyrans are a class of photochromic compounds that undergo a reversible structural change upon exposure to light, leading to a change in their absorption spectra. redalyc.org The synthesis typically involves the reaction of a hydroxyl-functionalized spiropyran with the bromo-group on the polymer, often in the presence of a base. The resulting spiropyran-containing polymers exhibit photochromic behavior, making them suitable for applications in optical data storage, smart coatings, and photoswitchable devices. redalyc.org

"Click Chemistry" Approaches for Post-Functionalization

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. These reactions are particularly well-suited for polymer modification due to their efficiency and orthogonality.

Thiol-Ene Reactions with 6-Bromohexyl Acrylate (B77674) Derived Polymers

While the bromo-group itself is not directly involved in thiol-ene reactions, it can be converted to a thiol. For instance, reaction with a thiol-containing nucleophile can introduce a thiol group, which can then participate in subsequent thiol-ene "click" reactions. rsc.orgrsc.orgfraunhofer.de This two-step process allows for the attachment of a wide variety of molecules containing an alkene ("ene") functionality. The thiol-ene reaction is typically initiated by UV light or a radical initiator and proceeds with high efficiency. fraunhofer.denih.gov This method provides a versatile route to functionalized polymers with applications in hydrogel formation and surface modification. nih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of click chemistry. rsc.orgbeilstein-journals.org To utilize this reaction, the bromo-groups on poly(this compound) are first converted to azide (B81097) groups via nucleophilic substitution with an azide salt, such as sodium azide. researchgate.net The resulting azido-functionalized polymer can then be reacted with a wide range of alkyne-containing molecules in the presence of a copper(I) catalyst to form stable triazole linkages. csic.esmdpi.com This highly efficient and specific reaction allows for the introduction of complex functionalities, including fluorescent dyes and bioactive molecules, onto the polymer backbone. researchgate.net

| Functionalization Method | Reagent(s) | Resulting Functional Group | Polymer Type |

| Amination | Trimethylamine | Quaternary Ammonium | Cationic |

| Sulfonation | Sodium Sulfite | Sulfonate | Anionic |

| Spiropyran Introduction | Hydroxyl-functionalized Spiropyran | Spiropyran | Photoresponsive |

| Thiol-Ene (via Thiolation) | Thiol-containing nucleophile, then Alkene | Thioether | Varied |

| CuAAC (via Azidation) | Sodium Azide, then Alkyne | Triazole | Varied |

Michael Addition Reactions with Acrylate Groups

The Michael addition, or conjugate addition, is a widely utilized reaction in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov In the context of polymer chemistry, it represents a highly efficient method for the post-polymerization modification of polymers containing electron-deficient alkenes, such as the acrylate groups in poly(this compound). This reaction involves the addition of a nucleophile (Michael donor) to the β-carbon of the acrylate's carbon-carbon double bond. nih.gov

While direct studies on the Michael addition to homopolymers of this compound are not extensively documented in the reviewed literature, research on analogous acrylate-containing polymers provides strong evidence for the feasibility and versatility of this approach. For instance, studies on acrylate-appended poly(cyclohexene carbonate)s have demonstrated that Michael additions proceed with high efficiency. acs.org In these systems, various nucleophiles have been successfully employed to functionalize the acrylate groups.

Key research findings on analogous systems indicate that thiols and amines are particularly effective Michael donors for the functionalization of acrylate-containing polymers. The reaction of an acrylate-functionalized poly(cyclohexene carbonate) with benzenethiol (B1682325) or dioctylamine (B52008) has been shown to proceed to quantitative conversion, indicating a highly efficient functionalization process. acs.org This high reactivity is a hallmark of "click" chemistry, a set of criteria for reactions that are high-yielding, wide in scope, and form no byproducts. mdpi.com

The general conditions for these reactions are typically mild, often proceeding at room temperature without the need for complex catalysts, although a base is often used to generate the nucleophilic species. nih.gov The versatility of the Michael addition allows for the introduction of a diverse range of functionalities. For example, the incorporation of thiol-containing molecules can introduce moieties for further "click" reactions, such as thiol-ene or thiol-yne chemistry, or introduce biologically relevant ligands. Similarly, the addition of primary or secondary amines can be used to append a variety of side chains, altering the polymer's solubility, thermal properties, or biological interactions.

The following table summarizes the types of nucleophiles and general conditions that are expected to be effective for the Michael addition on poly(this compound), based on analogous systems.

| Michael Donor (Nucleophile) | Expected Product Functionality | General Reaction Conditions | Reference (Analogous Systems) |

| Thiols (e.g., Benzenethiol) | Thioether linkage | Base catalyst (e.g., tertiary amine), Room temperature | acs.org |

| Primary Amines | Secondary amine linkage | Often proceeds without catalyst, Room temperature | nih.gov |

| Secondary Amines (e.g., Dioctylamine) | Tertiary amine linkage | Often proceeds without catalyst, Room temperature | acs.org |

It is important to note that while the bromohexyl group of the polymer is generally stable under these conditions, the choice of nucleophile and reaction conditions should be carefully considered to avoid unintended side reactions at the bromine terminus.

Heck Reactions with Acrylate Groups

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. mdpi.com For polymers containing acrylate groups, the Heck reaction offers a route to introduce aryl or vinyl substituents onto the acrylate double bond, leading to the formation of a trisubstituted alkene. ugent.be This modification can significantly impact the polymer's properties, introducing rigidity, and potential for electronic or optical activity.

Similar to the Michael addition, direct research on the Heck reaction performed on poly(this compound) is limited. However, the extensive body of literature on Heck reactions involving acrylate derivatives and other acrylate-containing polymers provides a solid foundation for predicting its applicability. ugent.bersc.orgacs.org Research on acrylate-appended poly(cyclohexene carbonate)s has shown that Heck reactions with aryl halides, such as iodobenzene (B50100) and 1-bromopyrene, can be successfully carried out post-polymerization. acs.org

The success of a Heck reaction is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. rsc.org Palladium complexes are the most common catalysts, with palladium acetate (B1210297) often being a primary choice. mdpi.com The catalytic cycle typically involves the oxidative addition of the halide to a Pd(0) species, followed by insertion of the alkene, and subsequent β-hydride elimination to yield the coupled product and regenerate the catalyst. mdpi.com

Key parameters for a successful Heck reaction on an acrylate-containing polymer would include:

Catalyst: A palladium source, often in combination with a phosphine (B1218219) ligand. The choice of ligand can influence the reaction's efficiency and selectivity.

Base: A base is required to neutralize the hydrogen halide formed during the reaction. Common bases include triethylamine (B128534), potassium carbonate, and sodium acetate. ugent.benih.gov

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), N-methylpyrrolidone (NMP), or acetonitrile (B52724) are commonly used. mdpi.com

Temperature: The reaction often requires elevated temperatures to proceed at a reasonable rate.

The table below outlines potential reagents and conditions for performing a Heck reaction on the acrylate groups of poly(this compound), based on established protocols for similar substrates.

| Aryl/Vinyl Halide | Catalyst System (Example) | Base (Example) | Solvent (Example) | Expected Product | Reference (Analogous Systems) |

| Iodobenzene | Pd(OAc)₂ / PPh₃ | Triethylamine | DMF | Phenyl-substituted acrylate | acs.org |

| 1-Bromopyrene | Pd(OAc)₂ / PPh₃ | Triethylamine | DMF | Pyrenyl-substituted acrylate | acs.org |

| Aryl Bromides | [SIPr·H][Pd(η³-2-Me-allyl)Cl₂] | K₂CO₃ | DMF | Aryl-substituted acrylate | ugent.be |

The introduction of aromatic groups like pyrene (B120774) can impart interesting photophysical properties to the polymer, such as fluorescence. acs.org It is crucial to select reaction conditions that are compatible with the polymer backbone and the bromohexyl side chain to avoid degradation or unwanted side reactions.

Derivatization for Biological Applications

The functionalization of polymers is a cornerstone of developing advanced materials for biomedical applications, including drug delivery, gene delivery, and tissue engineering. nih.govnih.gov The versatile chemical nature of poly(this compound), with its modifiable acrylate group and terminal bromine, makes it a promising candidate for such derivatization.

While specific studies detailing the derivatization of poly(this compound) for biological applications are not abundant in the primary literature reviewed, the broader field of polyacrylate functionalization offers a clear roadmap. The strategies of Michael addition and Heck reactions, as discussed previously, can be employed to attach biologically relevant molecules.

For instance, Michael addition can be used to conjugate molecules that enhance biocompatibility or introduce targeting capabilities. The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a common strategy to improve the water solubility and circulation time of drug carriers and reduce immunogenicity. Thiol-terminated PEG could be readily attached to the acrylate backbone via Michael addition.

Furthermore, the acrylate group can be functionalized with molecules that facilitate the delivery of therapeutic agents. For example, the introduction of cationic side chains through the Michael addition of specific amines can promote the condensation of negatively charged genetic material like DNA or siRNA, forming polyplexes for gene delivery. nih.gov Libraries of poly(β-amino ester)s, synthesized through the Michael addition of amines to diacrylates, have been extensively studied for their potential in gene therapy. researchgate.net

The bromohexyl group also presents a valuable site for derivatization. Nucleophilic substitution of the bromide can be used to introduce a wide array of functional groups. For example, reaction with sodium azide would yield an azide-functionalized polymer, which can then undergo "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to attach a wide variety of molecules, including fluorescent dyes for imaging, targeting ligands, or drugs. researchgate.net The quaternization of the terminal bromide with a tertiary amine can create cationic polymers, which have been explored for their antimicrobial properties and as gene delivery vectors. researchgate.net

The following table provides a conceptual overview of potential derivatization strategies for poly(this compound) for biological applications, drawing from established chemistries on related polymers.

| Target Application | Derivatization Strategy | Reagent Example | Resulting Functionality | Reference (Conceptual Basis) |

| Drug Delivery | Michael addition of a drug-linker conjugate | Thiol-terminated drug molecule | Covalently attached drug | nih.govnih.gov |

| Nucleophilic substitution at the bromine terminus | Azide-functionalized drug followed by "click" chemistry | Drug attached via a stable triazole linkage | researchgate.net | |

| Gene Delivery | Michael addition of amines | Amine-containing molecules (e.g., ethylenediamine) | Cationic side chains for DNA/siRNA binding | nih.govresearchgate.net |

| Quaternization of the bromine terminus | Trimethylamine | Cationic charge for DNA/siRNA complexation | researchgate.net | |

| Biocompatibilization | Michael addition of hydrophilic polymers | Thiol-terminated polyethylene glycol (PEG-SH) | PEGylated polymer with improved solubility and reduced immunogenicity | nih.gov |

The dual functionality of this compound provides a rich platform for creating multifunctional polymers where, for example, the acrylate group is used to tune the physical properties of the polymer backbone, while the bromo- group is used to attach a specific bioactive molecule. This combinatorial approach holds significant promise for the development of sophisticated and effective biomedical materials.

Spectroscopic and Analytical Characterization Methodologies in 6 Bromohexyl Acrylate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of 6-bromohexyl acrylate (B77674) and its derivatives. It provides detailed information about the chemical environment of individual atoms, enabling the unambiguous confirmation of molecular structures.

¹H NMR Spectroscopy for Monomer and Polymer Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in verifying the structure of the 6-bromohexyl acrylate monomer. The characteristic signals in the ¹H NMR spectrum correspond to the distinct types of protons within the molecule. For instance, the vinyl protons of the acrylate group typically appear as a set of multiplets in the range of δ 5.8-6.4 ppm. The protons of the hexyl chain give rise to signals at specific chemical shifts, such as the triplet corresponding to the methylene (B1212753) group adjacent to the bromine atom and the triplet for the methylene group attached to the oxygen atom of the acrylate.

In the analysis of polymers derived from this compound, ¹H NMR is used to confirm the successful polymerization and to analyze the polymer's microstructure. Following polymerization, the characteristic signals of the vinyl protons disappear, while broad signals corresponding to the polymer backbone and the hexyl side chains emerge. For example, in the ¹H NMR spectrum of poly(this compound), the protons of the polymer backbone and the methylene groups of the hexyl side chain are readily identifiable.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Vinyl Protons (=CH₂) | 6.02 | m |

| Vinyl Proton (=CH) | 5.61 | m |

| Methylene Protons (-OCOCH₂-) | 2.37 | t |

| Methylene Protons (-CH₂Br) | 3.42 | t |

| Methylene Protons (hexyl chain) | 1.26-1.89 | m |

| Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data compiled from multiple sources. |

¹³C NMR Spectroscopy for Carbon Backbone Characterization

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing detailed information about the carbon skeleton of this compound and its polymers. In the ¹³C NMR spectrum of the monomer, distinct signals are observed for the carbonyl carbon of the acrylate group, the vinyl carbons, and each of the six carbons in the hexyl chain. This allows for a comprehensive structural confirmation.

For poly(this compound), ¹³C NMR is crucial for characterizing the carbon backbone of the polymer. The spectrum reveals the chemical shifts of the carbonyl group, the main-chain carbons, and the side-chain carbons, confirming the polymeric structure.

| Assignment | Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | ~166 |

| Vinyl Carbons (C=C) | ~128-131 |

| Methylene Carbon (-OCH₂-) | ~64 |

| Methylene Carbon (-CH₂Br) | ~33 |

| Methylene Carbons (hexyl chain) | ~25-32 |

| Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. |

DOSY NMR for Diffusion Coefficient Analysis in Polymers

Diffusion-Ordered NMR Spectroscopy (DOSY) is a powerful technique used to analyze complex mixtures and polymeric systems by differentiating species based on their diffusion coefficients. In the context of polymers containing this compound units, DOSY NMR can be employed to study the diffusion behavior of the polymer chains in solution. This provides insights into the size and shape of the polymer, as well as its interactions with the solvent. By measuring the diffusion coefficient, it is possible to estimate the hydrodynamic radius of the polymer, which is related to its molecular weight and conformation. This technique is particularly useful for analyzing polymer mixtures or confirming the formation of well-defined polymer architectures. figshare.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the FTIR spectrum displays characteristic absorption bands that confirm its chemical structure. Key vibrational bands include the C=O stretching of the ester group, the C=C stretching of the acrylate moiety, and the C-Br stretching of the bromoalkyl group.

When this compound is polymerized, the FTIR spectrum undergoes distinct changes. The most notable change is the disappearance of the C=C stretching band, indicating the consumption of the double bond during polymerization. The strong C=O stretching band of the ester group remains, confirming the integrity of the side chain.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C=O (ester) | Stretching | ~1720-1740 |

| C=C (alkene) | Stretching | ~1620-1640 |

| C-O (ester) | Stretching | ~1150-1250 |

| C-H (alkane) | Stretching | ~2850-2960 |

| C-Br | Stretching | ~500-600 |

| Note: Wavenumbers are approximate and can vary based on the physical state of the sample and experimental conditions. |

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight and Polydispersity Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers derived from this compound. mdpi.com This method separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn).

GPC/SEC is critical for monitoring the progress of polymerization reactions and for tailoring the properties of the final polymer. For instance, in controlled radical polymerization techniques, GPC/SEC is used to demonstrate the linear evolution of molecular weight with monomer conversion and to confirm the synthesis of polymers with narrow molecular weight distributions (low PDI). mdpi.com

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For the this compound monomer, mass spectrometry can be used to confirm its molecular weight by identifying the molecular ion peak. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental formula, further confirming the identity of the compound. mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used to determine the molecular weight of compounds by creating ions from macromolecules and analyzing their mass-to-charge ratio. nih.govlibretexts.org In the context of this compound research, ESI-MS serves to confirm the successful synthesis and modification of polymers and other molecules incorporating this monomer.

In one study, ESI-MS was used to analyze terpolymers that included acrylate-appended poly(cyclohexene carbonate). The mass spectra showed characteristic peaks with mass intervals corresponding to the repeating units of both the poly(cyclohexene carbonate) and the acrylate-appended version, confirming the incorporation of the acrylate moiety. acs.org Another application involved the characterization of poly(n-butyl acrylate)s, where ESI-MS helped identify various end-group structures resulting from polymerization reactions. amolf.nl Furthermore, the technique has been instrumental in monitoring polymerization processes in real-time by coupling ESI-MS with a microreactor system, allowing for the observation of polymer growth and monomer insertion. rsc.org In the synthesis of harmine (B1663883) derivatives, ESI-MS was crucial for confirming the molecular weight of the synthesized compounds, such as 9-(6-Bromohexyl)-7-methoxy-1-methyl-9H-pyridine [3,4-b] indole, a reactant with this compound derivatives. nih.govresearchgate.net

Table 1: ESI-MS Data for a Harmine Derivative

| Compound | Calculated Mass [M+H]+ | Found Mass [M+H]+ |

|---|---|---|

| 3-(7-Methoxy-1-methyl-9H-pyridine [3,4-b] indole-9-yl) propyl (E)-3-(3,4,5-trimethoxyphenyl) acrylate | 431.1965 | 431.1955 |

This table presents ESI-MS data for a related harmine derivative, illustrating the precision of the technique in confirming molecular weights. nih.gov

Dynamic Light Scattering (DLS) for Particle Size Determination

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles in suspension or polymers in solution. microtrac.comhoriba.comusp.org The method works by analyzing the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. anton-paar.com Smaller particles move more quickly, causing rapid fluctuations, while larger particles move more slowly, leading to slower fluctuations. usp.org

In research involving this compound, DLS has been utilized to characterize the size of nanoparticles and polymer aggregates. For instance, colloidal particles synthesized using this compound as a co-monomer were found to have diameters in the range of 160–170 nm as determined by DLS. semanticscholar.org The technique is also essential for studying the aggregation behavior of polymers in solution. In one study, DLS was employed to investigate the micellar aggregates of a hydrophobically modified ethoxylated urethane (B1682113) (HEUR) polymer, revealing how external stimuli could alter the particle size. researchgate.net DLS is particularly well-suited for nanoparticles, with a measurement range typically from 0.3 nm to 10 µm. microtrac.com The results from DLS are often reported as the hydrodynamic diameter and the polydispersity index (PDI), which indicates the breadth of the size distribution. anton-paar.com

Table 2: DLS Measurement Parameters and Interpretation

| Parameter | Description |

|---|---|

| Hydrodynamic Diameter | The diameter of a hypothetical sphere that diffuses at the same rate as the particle being measured. anton-paar.com |

| Polydispersity Index (PDI) | A measure of the width of the particle size distribution. A value below 0.1 suggests a monodisperse sample. usp.org |

| Z-average Size | The intensity-weighted mean hydrodynamic size of the particle distribution. horiba.com |

This table outlines key parameters obtained from DLS measurements.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the elemental composition of a compound. For organic compounds like this compound, this typically involves measuring the mass percentages of carbon, hydrogen, and other elements present, such as oxygen and bromine. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula (C9H15BrO2) to verify its purity and composition. nih.gov

In studies involving polymers synthesized from this compound, elemental analysis provides crucial confirmation of the copolymer composition. For example, in the synthesis of a polythiophene derivative, elemental analysis was used alongside spectroscopic methods to confirm the presence of the chromophore groups in the copolymer chain. researchgate.net This verification is essential to ensure that the desired monomer incorporation has been achieved and that the final polymer has the intended chemical structure.

Table 3: Theoretical Elemental Composition of this compound (C9H15BrO2)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 45.98% |

| Hydrogen | H | 1.008 | 15 | 15.120 | 6.43% |

| Bromine | Br | 79.904 | 1 | 79.904 | 33.98% |

| Oxygen | O | 15.999 | 2 | 31.998 | 13.61% |

| Total | 235.121 | 100.00% |

This table shows the theoretical elemental composition of this compound, which serves as a benchmark for experimental results.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. sci-hub.se This absorption is characteristic of specific molecular structures, particularly those containing chromophores, which are functional groups responsible for the absorption. ijprajournal.com The acrylate group (C=C-C=O) in this compound is a chromophore.

UV-Vis spectroscopy is used to study the electronic transitions within molecules and can provide information about conjugation and the presence of specific functional groups. msu.edu For instance, the conjugation of double bonds, as seen in some polymers, leads to a shift in the absorption maximum to longer wavelengths (a bathochromic or red shift). msu.edu In research involving polymers containing this compound, UV-Vis spectroscopy can be used to monitor the polymerization process and to characterize the optical properties of the resulting materials. For example, in the study of functional poly(cyclohexene carbonate)s, UV-Vis spectroscopy was used to analyze polymers with pyrenyl groups, which exhibited fluorescence emission. acs.org Similarly, the technique was employed to characterize the absorption spectra of novel derivatives of harmine N9-cinnamic acid, which were synthesized using a derivative of this compound. nih.gov

Theoretical and Computational Studies of 6 Bromohexyl Acrylate Systems

Reaction Mechanism Investigations of 6-Bromohexyl Acrylate (B77674) Syntheses

The synthesis of 6-bromohexyl acrylate is a critical first step for its subsequent use in polymerization. Computational studies can elucidate the pathways and energetics of these syntheses. A primary method for producing this compound involves the esterification of 6-bromohexanol with acryloyl chloride. polymer.or.kr

This reaction typically proceeds via a nucleophilic acyl substitution mechanism. The synthesis can be optimized by carefully selecting the solvent, reaction time, and base. For instance, using triethylamine (B128534) as a base in a suitable solvent facilitates the reaction. polymer.or.kr Research has focused on optimizing reaction conditions to maximize the yield of the monomer. polymer.or.kr In one such optimization, the reaction of 6-bromohexanol and acryloyl chloride was studied by varying the amount of base and the reaction time. polymer.or.kr Initially, the reaction yielded 42% of the product, but by increasing the proportion of the base (triethylamine) and extending the reaction time to 24 hours, the yield was significantly improved to 85%. polymer.or.kr

Further synthetic applications involve the substitution reaction of this compound itself with other molecules to create functional monomers. polymer.or.kr For example, it can be reacted with a spiropyran derivative (SP-8-OH) in the presence of a catalyst and base. polymer.or.kr The choice of solvent was found to be crucial in this subsequent reaction, with moderately polar solvents like 2-butanone (B6335102) providing the optimal environment for the substitution to proceed effectively, yielding up to 77% of the desired functionalized spiropyran monomer. polymer.or.kr

Table 1: Optimized Reaction Conditions for the Synthesis of Spiropyran Monomer (SP) using this compound polymer.or.kr This table illustrates the effect of solvent on the yield of a functional monomer derived from this compound.

| Entry | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | Acetone | 52 | 35 |

| 2 | Acetonitrile (B52724) | 52 | 41 |

| 3 | THF | 52 | Trace |

| 4 | Methanol | 52 | Trace |

| 5 | 2-Butanone | 52 | 77 |

Another documented synthetic route involves the surfactant-free radical polymerization of methyl methacrylate (B99206) where this compound is used as a co-monomer to produce particles functionalized with bromine atoms. This method involves heating the monomers in distilled water and initiating the reaction with a water-soluble initiator like potassium persulfate.

Molecular Dynamics Simulations of this compound Polymers

Molecular dynamics (MD) simulations offer powerful insights into the behavior of polymer chains, their interactions, and their assembly into larger structures. These simulations model the movement of atoms and molecules over time, allowing researchers to predict material properties from the bottom up.

While extensive MD simulation data specifically for homopolymers of this compound is not widely published, the methodology is actively applied to copolymers incorporating this monomer. Research abstracts indicate studies on block copolymers such as Polystyrene-b-Poly(this compound)-b-Polystyrene . These simulations investigate properties like the effect of crosslinking on membrane characteristics, demonstrating the use of computational models to design and predict the performance of materials derived from this compound.

Computational Chemistry Approaches to Polymerization Kinetics

Computational chemistry, particularly methods based on density functional theory (DFT), provides a framework for investigating the kinetics and thermodynamics of polymerization reactions at a quantum-mechanical level. These approaches can identify reaction intermediates, calculate activation energies, and elucidate the step-by-step mechanism of polymer chain initiation and propagation.

For instance, first-principles calculations have been used to study the free-radical polymerization of related alkyl acrylates, such as n-butyl acrylate. These studies have revealed surprising roles for common molecules like oxygen, which is typically considered an inhibitor. Theoretical and experimental evidence suggests that at high temperatures (above 140 °C), molecular oxygen can act as a catalyst for the polymerization of alkyl acrylates. The proposed mechanism involves the reaction of solvated oxygen with an acrylate monomer to form a triplet diradical intermediate. This intermediate then reacts with a second monomer molecule and subsequently releases the molecular oxygen, allowing the polymerization to proceed. Such computational findings open pathways for developing more sustainable polymerization processes that may not require conventional initiators.

Although this specific study was conducted on n-butyl acrylate, the fundamental principles and computational methodologies are directly applicable to understanding the polymerization kinetics of this compound.

Modeling of Polymer Architectures and Conformations from this compound

The architecture of a polymer—whether it is a linear homopolymer, a block copolymer, or a branched structure—dictates its macroscopic properties. Theoretical and computational modeling plays a crucial role in predicting how the inclusion of monomers like this compound influences the final polymer architecture and conformation.

Modeling is particularly important in the design of copolymers. The presence of the bromohexyl group provides a reactive handle for post-polymerization modification or for directing the self-assembly of the polymer chains. Theoretical simulations, for example, predict that gradient copolymers undergo microphase separation, leading to the formation of multiple domains with different compositions, a feature that can be tuned by controlling the monomer distribution along the chain.

Recent research has focused on modeling specific architectures containing poly(this compound), such as the Polystyrene-b-Poly(this compound)-b-Polystyrene triblock copolymer. Computational models for such systems help in understanding how the distinct blocks arrange themselves and how this morphology affects material properties, for instance, in membrane applications. Additionally, this compound has been used as a co-monomer with methyl methacrylate to synthesize functionalized colloidal particles. In these systems, modeling helps to understand how the functional monomer influences the particle surface properties and their subsequent dispersion and self-organization in various media, such as liquid crystals.

Advanced Materials Applications of 6 Bromohexyl Acrylate Derivatives

Functionalized Colloidal Particles

The use of 6-bromohexyl acrylate (B77674) in the synthesis of colloidal particles offers a strategic pathway to control their surface properties and subsequent applications. By acting as a comonomer, it introduces bromo-functional groups onto the particle surface, which can then be converted into other functional moieties.

Controlled Surface Charge Density in Poly(methyl methacrylate) (PMMA) Particles